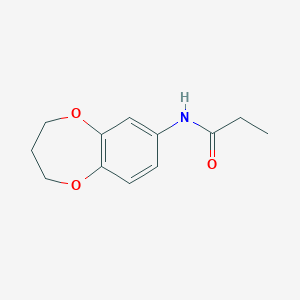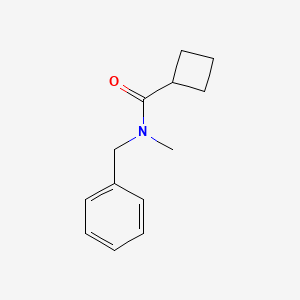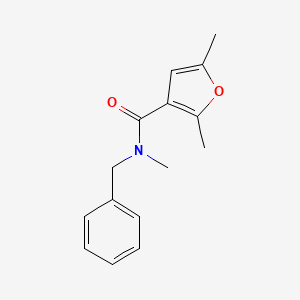
N-benzyl-N,2,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,2,5-trimethylfuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTMFC and is a member of the furan family. It has a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol.
Mecanismo De Acción
The mechanism of action of N-benzyl-N,2,5-trimethylfuran-3-carboxamide is not yet fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in inflammatory and oxidative stress pathways. Additionally, BTMFC has been shown to interact with various receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-N,2,5-trimethylfuran-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BTMFC exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, BTMFC has been shown to exhibit analgesic effects by inhibiting the activity of pain receptors in the body. In vivo studies have shown that BTMFC has neuroprotective effects by reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N,2,5-trimethylfuran-3-carboxamide in lab experiments is its high purity and stability. Additionally, BTMFC has been shown to exhibit low toxicity and good solubility in various solvents, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using BTMFC in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several potential future directions for the research of N-benzyl-N,2,5-trimethylfuran-3-carboxamide. One of the most significant directions is the development of new drugs based on the pharmacological properties of BTMFC. Additionally, further research is needed to fully understand the mechanism of action of BTMFC and its potential applications in the treatment of various diseases. Furthermore, the synthesis of new derivatives of BTMFC could lead to the development of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
N-benzyl-N,2,5-trimethylfuran-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylfuran with benzylamine in the presence of acetic acid as a catalyst. The reaction takes place at a temperature of 80°C for 6 hours, and the resulting product is purified using column chromatography. This method allows for the synthesis of high-quality BTMFC with a yield of up to 85%.
Aplicaciones Científicas De Investigación
N-benzyl-N,2,5-trimethylfuran-3-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. BTMFC has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, BTMFC has shown potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-9-14(12(2)18-11)15(17)16(3)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFDXEUJOBGLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,2,5-trimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
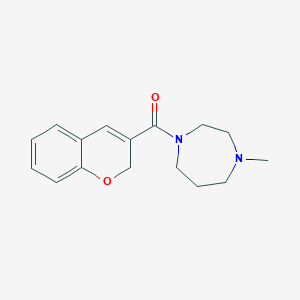


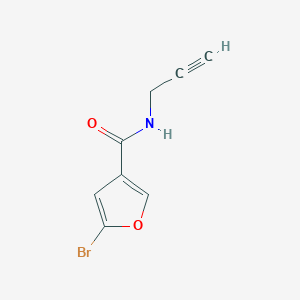
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
